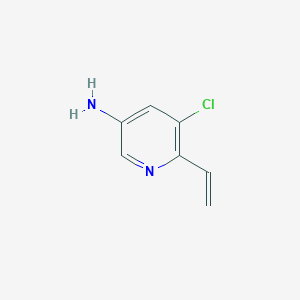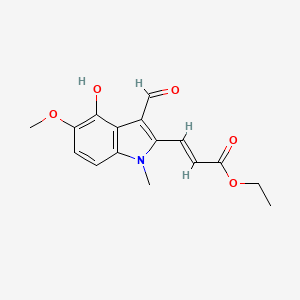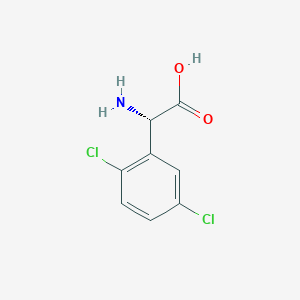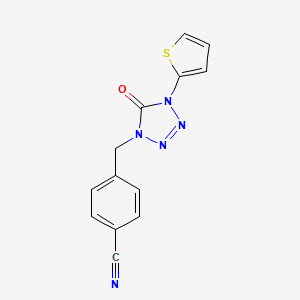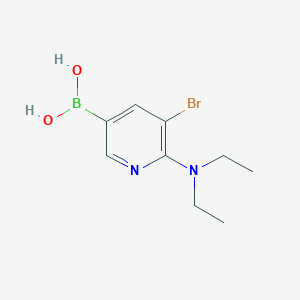
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BBrN2O2 and a molecular weight of 272.94 g/mol . This compound is characterized by the presence of a bromine atom, a diethylamino group, and a boronic acid moiety attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid typically involves the following steps:
Halogenation: Introduction of a bromine atom to the pyridine ring.
Amination: Introduction of the diethylamino group.
Borylation: Introduction of the boronic acid moiety.
One common method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl halides can produce biaryl compounds .
Aplicaciones Científicas De Investigación
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . In Suzuki-Miyaura coupling, the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: A simpler boronic acid derivative with similar reactivity.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the diethylamino group.
Propiedades
Fórmula molecular |
C9H14BBrN2O2 |
|---|---|
Peso molecular |
272.94 g/mol |
Nombre IUPAC |
[5-bromo-6-(diethylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BBrN2O2/c1-3-13(4-2)9-8(11)5-7(6-12-9)10(14)15/h5-6,14-15H,3-4H2,1-2H3 |
Clave InChI |
SOQWVFLAAUZNHA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)N(CC)CC)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)

